molecular formula C19H18N2O2 B11361886 N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361886
M. Wt: 306.4 g/mol
InChI Key: SWCKJZKISRGMSM-UHFFFAOYSA-N
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Description

N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole ring.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-(3,4-dimethylphenyl)-1H-pyrazol-4-ylmethanaminium: Similar structure with a pyrazole ring instead of an oxazole ring.

    N-benzyl-5-{[(3,4-dimethylphenyl)sulfonyl]amino}-2-(1-piperazinyl)benzamide: Contains a sulfonyl group and a piperazine ring.

Uniqueness

N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its oxazole ring structure

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-16(10-14(13)2)18-11-17(21-23-18)19(22)20-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

SWCKJZKISRGMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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